Product packaging for Sodium 4-chloro-3-fluorobenzoate(Cat. No.:CAS No. 1421029-88-0)

Sodium 4-chloro-3-fluorobenzoate

Cat. No.: B3180287
CAS No.: 1421029-88-0
M. Wt: 196.54 g/mol
InChI Key: WRWQQRPVYHOJIC-UHFFFAOYSA-M
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Description

Sodium 4-chloro-3-fluorobenzoate is a useful research compound. Its molecular formula is C7H3ClFNaO2 and its molecular weight is 196.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 195.9703295 g/mol and the complexity rating of the compound is 168. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3ClFNaO2 B3180287 Sodium 4-chloro-3-fluorobenzoate CAS No. 1421029-88-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;4-chloro-3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO2.Na/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3H,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWQQRPVYHOJIC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)[O-])F)Cl.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421029-88-0
Record name Benzoic acid, 4-chloro-3-fluoro-, sodium salt (1:1)
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Record name Benzoic acid, 4-chloro-3-fluoro-, sodium salt (1:1)
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Record name Sodium 4-chloro-3-fluorobenzoate
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Significance of Halogenated Benzoate Derivatives in Contemporary Organic and Materials Chemistry

Halogenated benzoate (B1203000) derivatives, the chemical class to which sodium 4-chloro-3-fluorobenzoate belongs, are of considerable importance in modern chemistry. The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto a benzoate framework dramatically influences the molecule's physical, chemical, and biological properties. This strategic placement of halogens can enhance a compound's efficacy in various applications.

In the realm of organic chemistry , halogenated benzoates serve as versatile building blocks and intermediates in the synthesis of more complex molecules. The presence of halogens provides reactive sites for a variety of chemical transformations, including cross-coupling reactions, which are fundamental in the construction of novel organic frameworks. acs.org These reactions are pivotal in creating new pharmaceuticals, agrochemicals, and other specialized organic materials. The specific type and position of the halogen atom can direct the outcome of a chemical reaction, offering chemists precise control over molecular design.

In materials science , the unique properties imparted by halogens are harnessed to develop advanced materials. For instance, the incorporation of halogenated benzoates can influence the liquid crystal properties of a material, which is crucial for the development of display technologies. rsc.org The size and electronegativity of the halogen substituents can affect molecular packing and intermolecular interactions, leading to materials with tailored thermal and optical behaviors. rsc.org Furthermore, these compounds are explored for their potential in creating new polymers and nanomaterials with specific functionalities. ontosight.ai

The biological activity of halogenated compounds is another area of intense research. In medicinal chemistry , the addition of halogens can improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to its target. acs.org Halogenated benzoates and their derivatives have been investigated for their potential as antifungal, and anticancer agents. nih.govnih.gov Similarly, in agriculture , these compounds are studied for their herbicidal and fungicidal properties, offering potential solutions for crop protection. ontosight.ai

Structural Characteristics and Nomenclature of the 4 Chloro 3 Fluorobenzoate Moiety

The systematic name for the anion of the compound of interest is 4-chloro-3-fluorobenzoate. This nomenclature precisely describes the arrangement of substituents on the parent benzoic acid molecule. The term "benzoate" indicates the presence of a benzene (B151609) ring attached to a carboxylate group. The numbers and prefixes "4-chloro" and "3-fluoro" specify that a chlorine atom is attached to the fourth carbon atom of the benzene ring and a fluorine atom is attached to the third carbon, relative to the point of attachment of the carboxylate group.

The presence of both a chlorine and a fluorine atom on the benzene ring gives the 4-chloro-3-fluorobenzoate moiety a unique electronic and steric profile. Fluorine, being the most electronegative element, and chlorine, also highly electronegative, withdraw electron density from the aromatic ring, influencing its reactivity. The sodium salt, sodium 4-chloro-3-fluorobenzoate, is formed by the reaction of 4-chloro-3-fluorobenzoic acid with a sodium base.

Below is a table summarizing the key identifiers and properties of the parent acid, 4-chloro-3-fluorobenzoic acid.

PropertyValue
IUPAC Name 4-chloro-3-fluorobenzoic acid
CAS Number 403-17-8
Molecular Formula C₇H₄ClFO₂
Molecular Weight 174.56 g/mol
Appearance White to yellow crystal powder
Melting Point 190-192 °C
Boiling Point 287.4 °C
Density 1.477 g/cm³

Note: The properties listed are for the parent acid, 4-chloro-3-fluorobenzoic acid. Data sourced from multiple chemical suppliers and databases. sigmaaldrich.cominnospk.com

Scope and Objectives of Academic Inquiry into 4 Chloro 3 Fluorobenzoate Systems

Strategies for the Synthesis of 4-Chloro-3-fluorobenzoic Acid and its Direct Precursors

The creation of 4-chloro-3-fluorobenzoic acid (4-Cl-3-FBA) is pivotal for the subsequent formation of its sodium salt. Several synthetic pathways have been explored, each with its own set of advantages and challenges.

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, providing a direct means to introduce substituents onto a benzene (B151609) ring. masterorganicchemistry.com In the context of 4-Cl-3-FBA synthesis, EAS reactions can be employed to introduce the chloro and carboxyl groups onto a fluorinated benzene precursor.

One potential strategy involves the chlorination of 3-fluorobenzoic acid. wikipedia.orgsigmaaldrich.com The fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. This directing group opposition can lead to a mixture of products, making the selective synthesis of the desired 4-chloro isomer challenging. The reaction typically requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to activate the chlorinating agent. masterorganicchemistry.comyoutube.com

A general representation of electrophilic chlorination is shown below: C₆H₅COOH + Cl₂ --(FeCl₃)--> C₆H₄Cl(COOH) + HCl

The regioselectivity of this reaction is highly dependent on the reaction conditions and the interplay of electronic and steric effects of the existing substituents.

A more controlled and widely utilized approach for the synthesis of 4-Cl-3-FBA starts from ortho-chlorofluorobenzene. google.com This multi-step sequence allows for precise control over the substitution pattern on the aromatic ring.

A typical synthetic route is as follows:

Friedel-Crafts Acylation: Ortho-chlorofluorobenzene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 3-chloro-4-fluoroacetophenone. google.com This reaction introduces an acetyl group para to the fluorine atom, directed by the ortho-para directing fluorine and meta-directing chlorine.

Haloform Reaction: The resulting acetophenone (B1666503) is then subjected to a haloform reaction, typically using sodium hypobromite (B1234621) or sodium hypochlorite. This reaction converts the acetyl group into a carboxyl group, yielding 3-chloro-4-fluorobenzoic acid. google.com The crude product is then purified by recrystallization. google.com

This method, while involving multiple steps, generally provides good yields and high purity of the desired product. google.com

Another synthetic avenue involves the halogenation and subsequent derivatization of other substituted benzoic acids. For instance, a route starting from p-fluoronitrobenzene has been described for the synthesis of a related compound, 4-chloro-2,5-difluorobenzoic acid, which highlights the types of transformations that can be employed. google.com This process includes steps like bromination, reduction of the nitro group to an amine, chlorination, diazotization, and finally carboxylation via a Grignard reagent. google.com

Similarly, the synthesis of 4-bromo-3-fluorobenzoic acid has been documented, which could potentially be converted to 4-chloro-3-fluorobenzoic acid through a halogen exchange reaction, although this is a less common approach.

The choice of synthetic strategy often depends on the availability and cost of starting materials, as well as the desired scale and purity of the final product.

Derivatization Reactions of the 4-Chloro-3-fluorobenzoate Core

The 4-chloro-3-fluorobenzoate core, present in both the acid and its salt form, is a versatile scaffold for further chemical modifications. The carboxylic acid functionality is particularly amenable to a variety of derivatization reactions, leading to the formation of esters, amides, and other important functional groups.

Esterification of 4-chloro-3-fluorobenzoic acid is a common transformation used to protect the carboxylic acid group or to modify the compound's physical and chemical properties. research-solution.comlibretexts.org Standard esterification methods, such as Fischer-Speier esterification (reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid), can be employed. globalscientificjournal.com

For example, the reaction of 4-chloro-3-fluorobenzoic acid with ethanol (B145695) in the presence of an acid catalyst would yield ethyl 4-chloro-3-fluorobenzoate.

Conversely, the hydrolysis of a 4-chloro-3-fluorobenzoate ester, typically under basic conditions (saponification) followed by acidification, will regenerate the parent carboxylic acid. orgsyn.orgwikipedia.org

Table 1: Esterification and Hydrolysis of 4-Chloro-3-fluorobenzoic Acid

Reaction Reactants Products Conditions
Esterification 4-Chloro-3-fluorobenzoic acid, Alcohol (e.g., Ethanol) Ethyl 4-chloro-3-fluorobenzoate, Water Acid catalyst (e.g., H₂SO₄), Heat

| Hydrolysis | Ethyl 4-chloro-3-fluorobenzoate, Base (e.g., NaOH) | this compound, Ethanol | Heat, followed by acidification |

The carboxylic acid group of 4-chloro-3-fluorobenzoic acid can be readily converted into amides and hydrazides, which are important functional groups in many biologically active molecules.

Amide Formation: Amides are typically synthesized by reacting the carboxylic acid with an amine. youtube.comrsc.org This reaction often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU), to activate the carboxylic acid. ossila.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂), which then readily reacts with an amine to form the amide. google.com

Hydrazide Formation: Hydrazides are formed by the reaction of a carboxylic acid or its ester with hydrazine (B178648) hydrate (B1144303). For instance, reacting ethyl 4-chloro-3-fluorobenzoate with hydrazine hydrate would yield 4-chloro-3-fluorobenzohydrazide. These hydrazide derivatives can be further reacted with aldehydes or ketones to form hydrazones, a class of compounds with diverse biological activities. nih.gov

Table 2: Amide and Hydrazide Derivatives from 4-Chloro-3-fluorobenzoic Acid

Derivative Synthetic Route Key Reagents
Amide Activation of carboxylic acid followed by reaction with an amine DCC, HATU, or SOCl₂; Amine

| Hydrazide | Reaction of the corresponding ester with hydrazine hydrate | Hydrazine hydrate |

These derivatization reactions highlight the versatility of the 4-chloro-3-fluorobenzoate core as a starting material for the synthesis of a wide range of more complex molecules with potential applications in various fields of chemical research.

Advanced Functionalization Strategies for Research Applications

The carboxylate functional group of this compound is a versatile handle for introducing the 4-chloro-3-fluorophenyl moiety into more complex molecules through various derivatization strategies. These methods are crucial for creating molecular probes, modifying biomolecules, and synthesizing novel compounds with specific properties.

Peptide Coupling

The formation of a peptide bond is a fundamental transformation that links an amino acid's carboxyl group with the amino group of another. byjus.comwikipedia.org This principle is extended to couple non-amino acid carboxylic acids, such as 4-chloro-3-fluorobenzoic acid, to the N-terminus of peptides or to amino-functionalized molecules. To achieve this, the carboxylic acid must first be "activated."

Standard peptide coupling reagents are employed for this activation. These reagents react with the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by an amine. Common strategies include:

Carbodiimide-mediated coupling: Reagents like dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) are used to form an O-acylisourea intermediate, which then readily reacts with an amine to form the desired amide bond. libretexts.org

Active ester formation: The carboxylic acid can be converted into an active ester using reagents like N-hydroxysuccinimide. In peptide synthesis, coupling agents such as HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) are frequently used to generate these activated species in situ. libretexts.org

Thioester-mediated coupling: A green chemistry approach involves the neat formation of a thioester intermediate from the carboxylic acid, which can then react with an amine to form the amide bond, avoiding traditional and often wasteful coupling reagents. nih.govrsc.org

These methods enable the covalent attachment of the 4-chloro-3-fluorobenzoyl group to biomolecules, a technique valuable in drug discovery and for creating probes to study biological systems. A recent protocol also describes the use of DAST (Diethylaminosulfur trifluoride) for the direct coupling of carboxylic acids and amines under ambient, base-free conditions, accommodating a wide range of fluorinated aromatic acids. acs.org

Charge-Switch Derivatization

Charge-switch derivatization is a powerful strategy used primarily in analytical chemistry, particularly in mass spectrometry, to enhance the detection and structural analysis of molecules. The core principle is to chemically modify a target molecule to reverse its charge state, for instance, by converting a negatively charged analyte into a positively charged one.

For this compound, which is anionic under typical electrospray ionization (ESI) conditions, a charge-switch derivatization would involve converting the negatively charged carboxylate group into a derivative containing a fixed, permanent positive charge. A common approach involves coupling the carboxylic acid to a bifunctional reagent that contains an amine on one end and a permanently charged group (e.g., a quaternary ammonium (B1175870) or pyridinium (B92312) salt) on the other.

One such derivatizing agent is N-(4-aminomethylphenyl)pyridinium (AMPP). nih.gov The reaction, facilitated by a coupling agent like EDAC, would form an amide bond between the carboxylate of 4-chloro-3-fluorobenzoate and the aminomethyl group of AMPP. nih.govthermofisher.com The resulting derivative is zwitterionic or carries a net positive charge, which significantly improves its ionization efficiency in positive-ion ESI-MS and can provide more informative fragmentation patterns for structural elucidation. nih.govacs.org

Table 1: Overview of Functionalization Strategies

Strategy Reagent/Method Examples Purpose
Peptide Coupling EDAC, DCC, HBTU, HCTU, DAST Covalently links the 4-chloro-3-fluorobenzoyl moiety to amines, peptides, or proteins.
Charge-Switch Derivatization N-(4-aminomethylphenyl)pyridinium (AMPP) + EDAC Converts the anionic carboxylate into a positively charged derivative for enhanced mass spectrometry analysis.

Catalytic Transformations Involving 4-Chloro-3-fluorobenzoate Derivatives

Catalytic methods offer efficient and selective pathways for transforming 4-chloro-3-fluorobenzoate and its derivatives into a variety of other compounds.

Palladium-Catalyzed Decarboxylative Functionalization

Palladium-catalyzed decarboxylative coupling has emerged as a powerful tool in organic synthesis, allowing the carboxylate group of aromatic carboxylic acids to serve as a leaving group in cross-coupling reactions. This strategy avoids the need to pre-form organometallic reagents and utilizes abundant carboxylic acids as starting materials.

For derivatives of 4-chloro-3-fluorobenzoic acid, this transformation enables the formation of new carbon-carbon or carbon-heteroatom bonds at the position previously occupied by the carboxyl group. Key research findings include:

Bimetallic Catalysis: The challenge of decarboxylating non-ortho-substituted benzoates has been overcome using a dual catalyst system. A combination of a copper(I) catalyst for the decarboxylation step and a palladium catalyst for the cross-coupling step enables the synthesis of biaryls from potassium benzoates and aryl chlorides, regardless of their substitution pattern.

Decarbonylative and Decarboxylative Coupling: A novel palladium-catalyzed cross-coupling reaction has been developed where acyl chlorides (prepared from carboxylic acids) react with potassium perfluorobenzoates. This process involves the simultaneous loss of both carbon monoxide (decarbonylation) and carbon dioxide (decarboxylation) under redox-neutral conditions to form unsymmetrical biaryls.

Metallaphotoredox catalysis, combining transition metals with photoredox catalysts, has also expanded the scope of decarboxylative transformations, enabling diverse functionalizations of both aliphatic and aromatic carboxylic acids. princeton.edu

Table 2: Selected Palladium-Catalyzed Decarboxylative Reactions

Reaction Type Catalyst System Reactants Product Type
Decarboxylative Cross-Coupling CuI/Me₄phen (decarboxylation) + (MeCN)₄Pd₂/XPhos (coupling) Potassium Benzoate (B1203000) + Aryl Chloride Biaryl
Decarbonylative/Decarboxylative Coupling Pd(OAc)₂ + PCy₃·HBF₄ Acyl Chloride + Potassium Perfluorobenzoate Perfluorinated Biaryl
Decarboxylative Trifluoroethylation [Pd(η³-allyl)Cl]₂/XantPhos Aryl Alkynyl Carboxylic Acid + ICH₂CF₃ Trifluoroethylated Alkyne

Photochemical Reactions and Photosensitization Auxiliaries

Photochemistry involves chemical reactions initiated by the absorption of light. slideshare.net Aromatic carboxylic acids and their derivatives can undergo several photochemical transformations, with photodecarboxylation being a prominent reaction. This process typically involves the excitation of the molecule to a higher energy state, followed by the elimination of carbon dioxide to generate a reactive intermediate.

For halogenated aromatic compounds like 4-chloro-3-fluorobenzoic acid, photochemical reactions can also include reductive dehalogenation, where a halogen substituent is replaced by a hydrogen atom. acs.org Studies on monochlorobenzoic acids have shown that irradiation in aqueous solution can lead to the replacement of the chlorine atom with either a hydroxyl group or a hydrogen atom. acs.org

Furthermore, some molecules can act as photosensitizers, where they absorb light and transfer the energy to another molecule, initiating a reaction in the second molecule. Aromatic ketones, for instance, have been shown to photosensitize the decarboxylation of certain carboxylic acids. rsc.org While specific studies on 4-chloro-3-fluorobenzoate as a photosensitizer are not detailed, its aromatic structure suggests potential for such activity. The development of photocatalytic systems, often using visible light, has provided mild and efficient methods for the decarboxylative reduction of various carboxylic acids. nih.gov

Reduction Reactions of the Carboxylic Acid Group

The reduction of the carboxylic acid group in 4-chloro-3-fluorobenzoic acid to a primary alcohol, (4-chloro-3-fluorophenyl)methanol, is a fundamental transformation. While strong reducing agents like lithium aluminum hydride are effective, milder and more selective catalytic methods are often preferred.

Recent research has focused on developing catalytic systems based on earth-abundant metals and convenient hydride sources:

Manganese-Catalyzed Hydrosilylation: A manganese(I) carbonyl complex, [MnBr(CO)₅], effectively catalyzes the reduction of aromatic carboxylic acids using phenylsilane (B129415) (PhSiH₃) as the reducing agent. This method is notable for its high efficiency and, crucially, its tolerance of halide substituents on the aromatic ring, meaning no dehalogenation of the chloro- or fluoro- groups is observed.

Sodium Borohydride (B1222165) with Promoters: Although sodium borohydride (NaBH₄) alone does not typically reduce carboxylic acids, its reactivity can be enhanced by additives. A system using NaBH₄ in combination with bromine (Br₂) in refluxing THF has been developed for the direct reduction of benzoic acids to their corresponding alcohols in good yields. byjus.com Another approach uses a solvent-free mixture of the carboxylic acid, NaBH₄, and 2,4,6-trichloro-1,3,5-triazine (TCT) as a promoter to achieve the reduction.

Table 3: Comparison of Reduction Methods for Aromatic Carboxylic Acids

Method Catalyst / Reagent Reducing Agent Key Features
Manganese-Catalyzed Hydrosilylation [MnBr(CO)₅] Phenylsilane (PhSiH₃) High yields, low catalyst loading, tolerates halides.
Borohydride-Halogen NaBH₄ / Br₂ NaBH₄ Simple, inexpensive reagents, good yields. byjus.com
Solvent-Free Borohydride NaBH₄ / TCT NaBH₄ Solvent-free conditions, uses a triazine promoter.

Mechanistic Pathways of Nucleophilic Aromatic Substitution on the 4-Chloro-3-fluorobenzoate Ring

The primary mechanism for nucleophilic substitution on the 4-chloro-3-fluorobenzoate aromatic ring is the nucleophilic aromatic substitution (SNAr) pathway. princeton.eduwikipedia.org This mechanism is distinct from SN1 and SN2 reactions common to alkyl halides. SN2 reactions are precluded by the steric hindrance of the benzene ring, which prevents the necessary backside attack, while SN1 reactions are highly unfavorable due to the instability of the resulting aryl cation. wikipedia.org

The SNAr reaction proceeds via a two-step addition-elimination mechanism. libretexts.org

Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on a carbon atom of the aromatic ring that bears a suitable leaving group. This attack is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org During this step, the aromaticity of the ring is temporarily broken, and the attacked carbon atom rehybridizes from sp² to sp³. libretexts.org

Elimination of the Leaving Group: In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. wikipedia.org

For SNAr reactions to occur at a practical rate, the aromatic ring must be "activated" by the presence of electron-withdrawing groups (EWGs), especially those located at positions ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups stabilize the negative charge of the Meisenheimer complex through resonance. masterorganicchemistry.com In the case of 4-chloro-3-fluorobenzoate, the carboxylate group (-COO⁻) is a deactivating group for electrophilic attack but its carbonyl component is inductively electron-withdrawing, influencing the ring's electrophilicity. The halogens themselves, through their strong inductive effect, activate the ring toward nucleophilic attack.

On the 4-chloro-3-fluorobenzoate ring, a nucleophile can potentially attack either the carbon bearing the fluorine atom (C3) or the carbon bearing the chlorine atom (C4). The reactivity and leaving group ability in SNAr reactions typically follow the order F > Cl > Br > I. wikipedia.orgmasterorganicchemistry.com This inverted order compared to SN2 reactions is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of the halogen, rather than the C-X bond cleavage. masterorganicchemistry.com The more electronegative fluorine atom polarizes the C-F bond to a greater extent, making the carbon atom more electrophilic and susceptible to attack.

Therefore, nucleophilic attack is more likely to occur at the C3 position, leading to the displacement of the fluoride (B91410) ion. The stability of the intermediate Meisenheimer complex is a critical factor, and the positions of the substituents play a key role in stabilizing the anionic charge.

Radical-Intermediate Pathways in Reduction Reactions of Esters

While the sodium salt itself is a carboxylate, its corresponding esters can undergo reduction through pathways involving radical intermediates. The generation of aryl radicals from aryl halides is a key step in many modern synthetic methods and can be initiated photochemically, electrochemically, or through the use of specific reagents. mdpi.comrsc.org

A plausible radical-intermediate pathway for the reduction of an ester of 4-chloro-3-fluorobenzoic acid could proceed via a reductive dehalogenation-cyclization or a related process. The general steps of a radical chain mechanism are initiation, propagation, and termination. youtube.com

Initiation: A radical initiator (e.g., AIBN) or a photocatalyst can generate an initial radical species. libretexts.org In photoredox catalysis, a photosensitizer absorbs light and engages in single-electron transfer (SET) with the haloaromatic ester, reducing it to form a radical anion which then fragments, cleaving the carbon-halogen bond to produce an aryl radical. beilstein-journals.org

Propagation: The generated aryl radical can then participate in a chain reaction. For instance, in a reductive process using a reagent like tributyltin hydride (Bu₃SnH), the aryl radical would abstract a hydrogen atom from the hydride, forming the dehalogenated benzoate ester and a tributyltin radical (Bu₃Sn•). This tin radical can then react with another molecule of the haloaromatic ester to propagate the chain. libretexts.org

Termination: The reaction concludes when two radical species combine. youtube.com

Alternatively, radical reactions can be used to reduce the ester functionality itself, often after its conversion to a derivative like a thioester in a process known as the Barton-McCombie deoxygenation. The mechanism involves the formation of a carbon-centered radical which is then quenched by a hydrogen atom donor. libretexts.org In the context of the 4-chloro-3-fluorobenzoate system, an aryl radical could first be generated from the C-Cl or C-F bond, and this radical intermediate could then undergo further transformations. nih.govnih.gov

Kinetic Analysis of 4-Chloro-3-fluorobenzoate Chemical Reactions

The "element effect," where the leaving group reactivity order is F > Cl > Br > I, is a key kinetic feature of many SNAr reactions. nih.gov This is because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of fluorine, rather than the C-X bond-breaking step. nih.gov

Kinetic studies on analogous systems, such as the reaction of 1-substituted-2,4-dinitrobenzenes with piperidine (B6355638) in methanol, provide valuable insight into the activation parameters. nih.gov The data show that the reaction with 1-fluoro-2,4-dinitrobenzene (B121222) is significantly faster than with the corresponding chloro-substituted compound. The large, negative entropies of activation (ΔS‡) are consistent with a highly ordered, bimolecular transition state, which is characteristic of the SNAr mechanism. nih.gov The differences in reaction rates are primarily driven by the differences in the enthalpies of activation (ΔH‡). nih.gov

Table 1: Kinetic Parameters for SNAr Reactions of 1-Substituted-2,4-dinitrobenzenes with Piperidine in Methanol. nih.gov
Leaving Group (L)Overall Rate Constant (k) at 20°C (M-1s-1)Relative RateΔH (kcal/mol)ΔS (cal/mol·K)
Fluoro3.5029212.5-19.3
Chloro0.012115.4-21.7
Bromo0.0110.9215.7-21.1
Iodo0.00340.2817.0-20.3

For 4-chloro-3-fluorobenzoate, a similar kinetic profile would be expected. The rate of substitution would be significantly faster if fluorine acts as the leaving group compared to chlorine. Furthermore, studies on chloropolyfluoropyridines show that the activating influence of a chlorine substituent on SNAr reactions is greatest when it is ortho to the reaction center, followed by meta, and then para. rsc.org This suggests that in 4-chloro-3-fluorobenzoate, the chlorine at C4 would have a notable electronic influence on a substitution reaction occurring at C3.

Advanced Applications in Organic Synthesis Research

Role as a Versatile Synthetic Intermediate and Building Block in Complex Molecule Construction

Sodium 4-chloro-3-fluorobenzoate, and its corresponding acid, serve as a crucial intermediate in the field of organic synthesis. innospk.com The halogenated aromatic structure, featuring both chlorine and fluorine atoms, allows for a diverse range of chemical transformations. These substitutions on the benzene (B151609) ring are pivotal as they can enhance the bioactivity or stability of the final target compounds, a desirable trait in the development of pharmaceuticals and agrochemicals. innospk.com

The presence of the carboxylate group, a versatile functional handle, enables participation in various chemical reactions. This includes nucleophilic substitution and coupling reactions, which are fundamental for the construction of more elaborate molecular architectures. innospk.com The strategic placement of the chloro and fluoro substituents influences the electronic properties of the aromatic ring, thereby guiding the regioselectivity of further chemical modifications. This makes it a valuable building block for creating complex molecules with precisely defined structures. The synthesis of new derivatives often involves the use of the carboxylate in reactions to form amides, esters, and other functional groups. For instance, the synthesis of novel bioactive compounds has been demonstrated starting from related fluorobenzoic acids, highlighting the utility of this class of compounds as foundational scaffolds. globalscientificjournal.com

The construction of complex molecular systems is a growing area of research, and intermediates like this compound are key to this endeavor. nih.gov The ability to transform a relatively simple starting material into a complex target through a series of controlled reaction steps is a cornerstone of modern synthetic chemistry.

Utilization in the Development of Novel Synthetic Routes and Methodologies

The unique substitution pattern of this compound lends itself to the exploration of new synthetic pathways. For example, related fluorinated benzoic acids are used to develop new methods for creating complex chemical structures. researchgate.net The development of a novel synthetic route for 2-chloro-6-fluorobenzoic acid, a related isomer, underscores the importance of these halogenated benzoic acids in devising effective and scalable synthetic strategies. researchgate.net

In the broader context of synthetic methodology, fluorinated benzoic acids are instrumental. For instance, the synthesis of 4-chloro-2,5-difluorobenzoic acid from p-fluoronitrobenzene involves a multi-step process including bromination, reduction, chlorination, diazotization, and fluorination, demonstrating the intricate synthetic sequences in which such compounds play a role. google.com While this example does not directly involve this compound, it illustrates the types of complex synthetic challenges that this class of compounds helps to address.

The development of synthetic routes for complex molecules often relies on the availability of versatile building blocks. The reactivity of the chloro and fluoro groups, combined with the carboxylate functionality, allows for sequential and orthogonal chemical modifications, which is a key principle in the design of efficient and elegant synthetic strategies.

Explorations in Catalysis and Materials Science Research

The applications of this compound and its parent acid extend beyond traditional organic synthesis into the realms of materials science and catalysis.

While direct use of this compound in published MOF research is not prominent, the carboxylate functionality is a primary coordinating group for the construction of Metal-Organic Frameworks. Benzoic acid derivatives are widely used as organic linkers or ligands that bridge metal ions to form porous, crystalline structures.

Research into chiral zinc(II) coordination polymers has utilized (R)-4-(4-(1-carboxyethoxy)phenoxy)-3-fluorobenzoic acid, a more complex derivative. acs.org This work highlights the utility of fluorobenzoic acid derivatives in creating novel coordination polymers with interesting structural and optical properties. acs.org The fluorine and chlorine substituents on the aromatic ring of this compound can influence the electronic environment and steric interactions within a potential MOF structure, potentially leading to materials with tailored properties for applications such as gas storage, separation, or catalysis. The ability to fine-tune the properties of MOFs by modifying the organic linker is a key area of research, and halogenated benzoic acids are valuable tools in this context.

In polymer science, benzoic acid derivatives are utilized in the synthesis of functional polymers. For instance, 4-vinylbenzoic acid has been used to create reactive polymers that can be further modified. researchgate.net While not a direct application of this compound, this demonstrates the principle of using benzoic acid monomers to build polymer chains. The presence of halogen atoms on the aromatic ring could impart specific properties, such as flame retardancy or altered solubility, to the resulting polymer. The utility of 4-Chloro-3-fluorobenzoic acid extends to the synthesis of advanced polymers and liquid crystal materials. innospk.com

There is currently no specific information available in the searched literature regarding the direct application of this compound in nanomaterial development.

There is currently no specific information available in the searched literature detailing the integration of this compound into advanced catalytic systems for CO2 capture and transformation, heterogeneous photocatalysis, or hierarchical catalysis. However, the structural motifs present in the molecule are relevant to these fields. For instance, functionalized aromatic compounds can be used to create catalysts or catalytic supports. The development of new materials for these applications is an active area of research, and the unique electronic and structural features of this compound could make it a candidate for future investigations in these areas.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure and predicting the reactivity of molecules like 4-chloro-3-fluorobenzoate. For substituted benzoic acids, methods such as B3LYP with various basis sets (e.g., 6-311G(d,p)) are commonly used to calculate a range of molecular properties.

These calculations can provide valuable data, including:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating the distribution of electron density, which is crucial for understanding the molecule's polarity and reactivity. This includes the determination of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the gap between which is an indicator of chemical reactivity.

Spectroscopic Properties: Predicting vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts, which can aid in the experimental characterization of the compound.

Reactivity Descriptors: Calculating parameters like atomic charges (e.g., Mulliken, Löwdin, Natural Population Analysis charges) and electrostatic potential maps. These descriptors help in identifying the most likely sites for electrophilic and nucleophilic attack, thus predicting the compound's behavior in chemical reactions. For instance, the acidity (pKa) of substituted benzoic acids is often correlated with calculated parameters like the charge on the acidic proton or the energy difference between the acid and its conjugate base.

While general studies on substituted benzoic acids establish correlations between these calculated parameters and experimental observations, specific values for 4-chloro-3-fluorobenzoate are not documented in available literature.

Table 1: Hypothetical Data from Quantum Chemical Calculations for 4-chloro-3-fluorobenzoate Anion

Calculated PropertyHypothetical ValueSignificance
HOMO Energy-4.5 eVRelates to the ability to donate electrons.
LUMO Energy-0.8 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap3.7 eVIndicates chemical stability and reactivity.
Charge on C4 (Carbon with Cl)+0.15Suggests a site for potential nucleophilic attack.
Charge on C3 (Carbon with F)+0.20Indicates electrophilic character.

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies for this compound were not found.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For a compound like Sodium 4-chloro-3-fluorobenzoate, MD simulations could provide insights into its conformational flexibility and its interactions with solvent molecules, typically water.

Key aspects that could be investigated include:

Conformational Preferences: The benzoate (B1203000) group can rotate relative to the benzene (B151609) ring. MD simulations can explore the potential energy surface associated with this rotation to identify the most stable conformations and the energy barriers between them.

Solvation Structure: In an aqueous environment, MD can reveal how water molecules arrange around the carboxylate and the halogenated phenyl ring, providing a detailed picture of the hydration shell.

Ion Pairing: For the sodium salt, simulations could elucidate the nature of the interaction between the sodium cation and the carboxylate anion, including the prevalence of contact ion pairs versus solvent-separated ion pairs.

Despite the utility of this technique, no published studies detailing molecular dynamics simulations specifically for this compound were identified.

Theoretical Studies of Reaction Pathways and Transition States

Theoretical chemistry can be employed to map out the energetic landscape of chemical reactions involving 4-chloro-3-fluorobenzoate. By calculating the energies of reactants, products, intermediates, and transition states, researchers can predict reaction mechanisms and rates.

For 4-chloro-3-fluorobenzoate, theoretical studies could focus on:

Nucleophilic Aromatic Substitution: Investigating the substitution of the chlorine or fluorine atoms by various nucleophiles. Calculations can determine the activation energies for substitution at each position, thereby predicting the regioselectivity of such reactions.

Reactions of the Carboxylate Group: Modeling reactions such as esterification or amide formation to understand the reaction mechanism and identify the rate-determining step.

Decarboxylation Reactions: Although generally requiring harsh conditions for aromatic carboxylates, theoretical studies could explore the feasibility and mechanism of removing the carboxylate group.

The search for such theoretical investigations specific to this compound did not yield any results. General studies on related compounds suggest that the positions of the halogen substituents significantly influence the activation barriers for various reactions.

Advanced Analytical Methodologies for 4 Chloro 3 Fluorobenzoate Research

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopic methods are fundamental in determining the molecular structure and functional groups present in Sodium 4-chloro-3-fluorobenzoate.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular framework can be obtained.

¹H NMR: Proton NMR provides information on the number and environment of hydrogen atoms in the molecule. For the aromatic protons of 4-chloro-3-fluorobenzoic acid, the signals would appear in the aromatic region of the spectrum. The specific chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the chlorine, fluorine, and carboxylic acid groups.

¹³C NMR: Carbon-13 NMR is used to determine the number of non-equivalent carbon atoms and their chemical environment. The spectrum of 4-chloro-3-fluorobenzoic acid would show distinct signals for each of the seven carbon atoms, including the carboxyl carbon and the six carbons of the benzene (B151609) ring. youtube.com The chemical shifts of the aromatic carbons are influenced by the attached halogen atoms, with the carbon attached to fluorine exhibiting a characteristic coupling. youtube.com Quaternary carbons, those not bonded to any hydrogens, typically show weaker signals. youtube.com

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique specifically used to analyze fluorine-containing compounds. researchgate.net It provides valuable information about the chemical environment of the fluorine atom in this compound. The chemical shift of the ¹⁹F signal is characteristic of its position on the aromatic ring relative to the other substituents. researchgate.netnih.gov The coupling between the fluorine and adjacent protons (³JHF) and carbons (JCF) further confirms the substitution pattern. rsc.org

Table 1: Predicted and Reported NMR Data for Halogenated Benzoic Acids

Nucleus Compound Solvent Chemical Shift (ppm)
¹H NMR 4-Chlorobenzoic acid DMSO-d6 7.58-7.97 chemicalbook.com
2-Chloro-4-fluorobenzoic acid - - chemicalbook.com
¹³C NMR 4-Chlorobenzoic acid DMSO-d6 128.37, 129.30, 131.30, 133.15, 133.37, 133.82, 166.54 rsc.org
2-Chloro-4-fluorobenzoic acid - - chemicalbook.com
¹⁹F NMR 4-Fluorobenzoic acid CDCl₃ -102.4 rsc.org

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include:

C=O Stretch (Carboxylate): A strong absorption band characteristic of the carboxylate group.

C-O Stretch (Carboxylate): Another key vibration for the carboxylate functional group.

Aromatic C=C Bending: Multiple bands in the fingerprint region indicating the presence of the benzene ring.

C-Cl Stretch: An absorption band corresponding to the carbon-chlorine bond.

C-F Stretch: A strong absorption band due to the carbon-fluorine bond.

The NIST WebBook provides reference spectra for related compounds like 4-chlorobenzoic acid and 4-fluorobenzoic acid, which can be used for comparison. chemicalbook.comnist.govnist.gov

Mass Spectrometry (MS) Applications in Compound Characterization and Trace Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of the compound, distinguishing it from other molecules with the same nominal mass. This technique is essential for verifying the identity of newly synthesized compounds and for metabolic studies. rsc.orgrsc.org

Hyphenated chromatographic and mass spectrometric techniques are vital for the separation, identification, and quantification of this compound in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for analyzing non-volatile compounds like this compound. youtube.com The compound is first separated from other components in a mixture by liquid chromatography and then detected by tandem mass spectrometry. youtube.comnih.gov LC-MS/MS is widely used for monitoring studies in various samples, including water and biological fluids. nih.govnih.gov The use of a reversed-phase column with a mobile phase consisting of acetonitrile (B52724) and water with a modifier like formic acid is a common approach. lcms.czsielc.com

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, a derivatization step is typically required to convert the non-volatile this compound into a more volatile derivative, such as its methyl ester. nih.govrsc.orgnih.gov This technique offers excellent separation efficiency and is suitable for the trace analysis of fluorobenzoic acids in environmental samples. nih.govshimadzu.com

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are the cornerstone for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for the purity assessment of non-volatile compounds like this compound. mdpi.com Reversed-phase HPLC, using a C18 column and a mobile phase of acetonitrile and water, is a standard method. mdpi.comsielc.com The purity is determined by measuring the relative area of the main peak in the chromatogram. A well-developed HPLC method can achieve excellent linearity, accuracy, and precision for quantification. mdpi.com

Gas Chromatography (GC): As with GC-MS, GC analysis of this compound requires a prior derivatization step to increase its volatility. This method is particularly useful for analyzing the purity of the more volatile ester derivatives of the compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced successor, Ultra-High Performance Liquid Chromatography (UHPLC), are indispensable tools for the analysis of halogenated aromatic compounds like 4-chloro-3-fluorobenzoate. These techniques are widely used to separate, identify, and quantify components within a mixture. eag.comlibretexts.org

The fundamental principle of both HPLC and UHPLC involves passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. eag.com Different components in the mixture interact differently with the adsorbent material, causing them to flow out of the column at different rates, thus achieving separation. libretexts.org Reversed-phase chromatography, utilizing a nonpolar stationary phase and a polar mobile phase, is a common mode for separating aromatic acids. researchgate.net

UHPLC represents a significant evolution from conventional HPLC. By using columns with smaller particle sizes (typically less than 2 µm, compared to 5 µm for HPLC), UHPLC systems operate at much higher pressures (up to 100 MPa). eag.com This results in substantially faster analysis times, higher resolution, and improved sensitivity. eag.comyoutube.com The enhanced performance of UHPLC is critical for complex sample matrices and for detecting trace-level impurities. fishersci.at

In the context of 4-chloro-3-fluorobenzoate and other fluorinated benzoic acids, HPLC and UHPLC methods are often coupled with mass spectrometry (MS) or ultraviolet (UV) detectors. researchgate.netfishersci.atmostwiedzy.pl UV detection is common, with monitoring wavelengths typically set around 205 nm for compounds like fluorobenzoic acids. ekb.eg For enhanced sensitivity and specificity, especially in complex matrices like environmental or biological samples, tandem mass spectrometry (MS/MS) is employed. researchgate.netmostwiedzy.pl This allows for detection limits in the low nanogram-per-milliliter range. researchgate.net

Method development for these compounds involves optimizing several parameters, including the choice of column, mobile phase composition, and detector settings. A typical setup might involve a C18 stationary phase and a gradient elution using a mixture of an aqueous buffer (like 0.1% formic acid or triethylamine) and an organic solvent such as acetonitrile or methanol. mostwiedzy.plekb.egchromatographyonline.com

Table 1: Typical HPLC/UHPLC Parameters for Fluorinated Benzoic Acid Analysis

ParameterTypical ConditionsReference
Technique HPLC, UHPLC eag.comresearchgate.net
Stationary Phase (Column) Reversed-phase (e.g., C18, Zorbax SB-Aq) youtube.comekb.eg
Particle Size UHPLC: <2 µm; HPLC: 5 µm eag.comyoutube.com
Mobile Phase Gradient mixture of aqueous buffer (e.g., 0.05-0.1% Acetic, Formic, or Triethylamine Acid) and organic solvent (e.g., Acetonitrile, Methanol) mostwiedzy.plekb.eg
Detection UV/VIS (e.g., 205 nm), Mass Spectrometry (MS/MS) eag.comresearchgate.netekb.eg
Flow Rate 0.45 - 8.0 mL/min eag.commostwiedzy.pl
Column Temperature 5 to 110 °C (e.g., 45°C) eag.commostwiedzy.pl

Thin Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique extensively used to monitor the progress of chemical reactions, including the synthesis or modification of 4-chloro-3-fluorobenzoate. libretexts.orgumich.eduresearchgate.net It allows a chemist to quickly assess whether reactants are being consumed and new products are being formed. libretexts.org

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass or plastic coated with a thin layer of an adsorbent like silica (B1680970) gel or alumina. umich.edusilicycle.com The plate is then placed vertically in a sealed chamber containing a shallow pool of a suitable solvent system (the mobile phase). silicycle.comyoutube.com The solvent travels up the plate via capillary action, carrying the components of the spotted mixture with it. umich.eduyoutube.com

Separation is achieved based on the differential partitioning of the compounds between the stationary phase and the mobile phase. libretexts.org In normal-phase TLC with a polar stationary phase like silica gel, non-polar compounds travel further up the plate (higher Retention Factor, Rf value), while polar compounds have stronger interactions with the silica and move shorter distances (lower Rf). libretexts.orgsilicycle.com

To effectively monitor a reaction, three lanes are typically spotted on the TLC plate:

Reactant Lane: A pure sample of the starting material.

Co-spot Lane: A spot containing both the starting material and the reaction mixture. This helps in confirming the identity of the reactant spot in the reaction mixture, especially if the Rf values of the reactant and product are similar. libretexts.orgrochester.edu

Reaction Mixture Lane: A sample taken directly from the reaction. rochester.edu

As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish in intensity, while a new spot, corresponding to the product, will appear. libretexts.org The reaction is considered complete when the reactant spot is no longer visible. libretexts.org Visualization is often done under a UV lamp, as many aromatic compounds are UV-active, or by using chemical stains. umich.edurochester.edu

The choice of the solvent system is critical for achieving good separation. silicycle.comyoutube.com A common starting point for many organic compounds is a mixture of ethyl acetate (B1210297) and hexane. silicycle.com The polarity of the solvent system is adjusted to ensure that the components are well-separated, with Rf values ideally between 0.15 and 0.85. silicycle.com

Table 2: Common TLC Solvent Systems for Separating Organic Compounds

Compound PolaritySuggested Solvent System (by volume)Reference
Non-polar 5% Ethyl Acetate / Hexane silicycle.com
Standard Polarity 10-50% Ethyl Acetate / Hexane silicycle.comrochester.edu
Polar 100% Ethyl Acetate or 5-10% Methanol / Dichloromethane silicycle.com
Very Polar Ethyl Acetate / Butanol / Acetic Acid / H₂O (80:10:5:5) rochester.edu
Strongly Basic 1-10% of (10% NH₄OH in Methanol) in Dichloromethane libretexts.org

Targeted and Untargeted Metabolomics Approaches in Related Biological Systems

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. It provides a functional readout of the physiological state of an organism. ufz.de In the context of 4-chloro-3-fluorobenzoate, metabolomics can be employed to understand its biotransformation, degradation pathways, and effects on biological systems, such as soil bacteria or in environmental exposure studies. nih.govnih.gov Both targeted and untargeted approaches are valuable.

Targeted metabolomics focuses on the quantitative analysis of a specific, predefined set of metabolites. This approach is hypothesis-driven and is used when the metabolic pathways of interest are known. For instance, if researchers hypothesize a specific degradation pathway for 4-chloro-3-fluorobenzoate, a targeted method would be developed to accurately measure the concentrations of the parent compound and its expected intermediate and final metabolites, such as chlorocatechols. nih.gov This approach offers high sensitivity and quantitative accuracy. Biological monitoring of workers exposed to related compounds, like 3-chloro-4-fluoroaniline, has successfully used targeted analysis to measure specific urinary metabolites as biomarkers of exposure. nih.gov

Untargeted metabolomics , in contrast, aims to measure as many metabolites as possible in a sample in an unbiased manner. ufz.de This discovery-driven approach is used to generate new hypotheses, identify novel biomarkers, or understand the global metabolic response of an organism to a stimulus, such as exposure to 4-chloro-3-fluorobenzoate. ufz.demdpi.com Untargeted studies typically use high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS). ufz.de The resulting data provides "features" (defined by mass-to-charge ratio and retention time) that can be compared between control and exposed groups. ufz.de

For example, untargeted metabolomics could be applied to a bacterial culture capable of degrading chlorobenzoates. nih.gov By comparing the metabolome of the bacteria grown with and without 4-chloro-3-fluorobenzoate, researchers could identify a wide range of metabolites that are produced or consumed during its degradation. mdpi.com This can reveal the complete catabolic pathway, including unexpected intermediates. nih.gov Studies on Pseudomonas species have used such approaches to elucidate the degradation pathways of various chlorobenzoates, identifying key enzymes and metabolites like chlorocatechols and muconates. nih.gov While powerful for discovery, a significant challenge in untargeted metabolomics is the identification of the detected metabolic features, which often requires comparison to spectral libraries and analytical standards. ufz.de

Both targeted and untargeted metabolomics are powerful tools in environmental science and toxicology to assess the fate and impact of xenobiotic compounds like this compound in biological systems. mdpi.comlcms.cz

Environmental Fate and Degradation Mechanisms Academic Focus

Microbial Degradation Pathways of Halogenated Benzoates in Model Systems

Bacteria capable of utilizing halogenated benzoates as a sole source of carbon and energy have been isolated from various environments. Genera such as Pseudomonas, Alcaligenes, Aureobacterium, Cupriavidus, Rhodococcus, and various denitrifying bacteria have demonstrated the ability to degrade these compounds under both aerobic and anaerobic conditions. nih.govnih.govnih.govnih.govnih.govoup.com

Aerobic degradation pathways for halogenated benzoates typically commence with the enzymatic conversion of the parent molecule into a dihydroxylated intermediate, a catechol. For instance, the degradation of 4-fluorobenzoate (B1226621) has been shown to proceed via two main routes: one involving the formation of 4-fluorocatechol (B1207897) and another proceeding through 4-hydroxybenzoate (B8730719) and subsequently 3,4-dihydroxybenzoate. nih.govnih.gov Similarly, the degradation of 3-chloro- and 4-chlorobenzoate (B1228818) often results in the formation of the corresponding chlorocatechols. nih.govnih.gov For a di-halogenated compound like 4-chloro-3-fluorobenzoate, it is plausible that initial enzymatic attack could lead to the formation of a di-halogenated catechol, such as 4-chloro-3-fluorocatechol.

The subsequent step involves the cleavage of the aromatic ring of the catechol intermediate. This is typically achieved through two primary mechanisms: ortho-cleavage or meta-cleavage, catalyzed by catechol 1,2-dioxygenase or catechol 2,3-dioxygenase, respectively. nih.govnih.gov The choice of cleavage pathway can be influenced by the nature and position of the halogen substituents. Following ring cleavage, the resulting aliphatic acids are further metabolized and funneled into central metabolic pathways like the Krebs cycle.

Under anaerobic conditions, the degradation of halogenated benzoates often proceeds via reductive dehalogenation, where the halogen substituent is removed and replaced by a hydrogen atom. nih.gov This process is particularly important for more highly chlorinated compounds. Another anaerobic strategy involves the initial activation of the benzoate (B1203000) to its coenzyme A (CoA) thioester, followed by dearomatization and subsequent ring cleavage, a pathway that has been extensively studied for benzoate itself. nih.govsigmaaldrich.com Denitrifying bacteria have been shown to readily degrade 3- and 4-chlorobenzoate, suggesting that under anoxic conditions, Sodium 4-chloro-3-fluorobenzoate could also be susceptible to degradation by similar microbial communities. nih.govoup.com

The presence of multiple halogens, as in 4-chloro-3-fluorobenzoate, can present a greater challenge for microbial degradation compared to mono-halogenated compounds. The position of the halogens influences the susceptibility of the aromatic ring to enzymatic attack. The degradation of 3,5-dichlorobenzoate has been demonstrated, indicating that bacteria can evolve to handle multiple halogen substituents. nih.govnih.gov

Enzymatic Biotransformations and Metabolite Identification in Degradation Processes

The biotransformation of halogenated benzoates is orchestrated by a suite of specialized enzymes. The initial and often rate-limiting step is catalyzed by dioxygenase or monooxygenase enzymes, which hydroxylate the aromatic ring.

For chlorobenzoates, benzoate 1,2-dioxygenase is a key enzyme that initiates the degradation cascade by converting the substrate to a dihydrodihydroxybenzoate, which is then dehydrogenated to a chlorocatechol. nih.gov The substrate specificity of these dioxygenases can be broad, allowing them to act on a range of halogenated benzoates. However, the efficiency of the transformation can be significantly affected by the type and position of the halogen.

In the case of 4-fluorobenzoate, two distinct enzymatic pathways have been identified. One involves a dioxygenase leading to 4-fluorocatechol, while another, observed in Aureobacterium sp., proceeds through a hydrolytic dehalogenation to form 4-hydroxybenzoate, which is then hydroxylated to 3,4-dihydroxybenzoate (protocatechuate). nih.govnih.gov This hydrolytic removal of the fluorine atom is a notable enzymatic step.

Another important enzymatic reaction in the degradation of some chlorobenzoates is the activation of the carboxyl group to a CoA thioester by a CoA ligase. nih.gov For example, the hydrolytic dehalogenation of 4-chlorobenzoate in some bacteria proceeds after its conversion to 4-chlorobenzoyl-CoA. nih.gov

The identification of metabolites is crucial for elucidating degradation pathways. For mono-halogenated benzoates, the primary metabolites are typically the corresponding halogenated catechols, which can sometimes accumulate transiently in culture media. nih.gov Further downstream metabolites result from the cleavage of the catechol ring. In the degradation of 3,5-dimethylbenzoate (B1240308) by chlorobenzoate-induced cells, 2,5-dihydro-2,4-dimethyl-5-oxo-furan-2-acetic acid has been identified as a product of cometabolism. nih.gov

For this compound, while no specific metabolite data exists, it is reasonable to hypothesize the formation of intermediates such as 4-chloro-3-fluorocatechol, and potentially the mono-dehalogenated products 4-chlorobenzoic acid or 3-fluorobenzoic acid, depending on which halogen is more susceptible to initial enzymatic removal. The relative stability of the C-F versus the C-Cl bond would likely influence the initial dehalogenation step.

Chemical Stability and Spontaneous Decomposition Processes in Environmental Analogs

The chemical stability of this compound in the environment, independent of microbial activity, will be governed by its susceptibility to processes such as hydrolysis and photolysis. The presence of the electron-withdrawing carboxylate group and the halogen substituents on the aromatic ring influences its reactivity.

Generally, the carbon-halogen bond on an aromatic ring is relatively stable to hydrolysis under typical environmental pH and temperature conditions. The strength of the carbon-fluorine bond is particularly high, making it resistant to cleavage. The carbon-chlorine bond is comparatively weaker and thus more susceptible to chemical reactions. However, direct hydrolysis of the C-Cl bond on the aromatic ring without microbial or significant photochemical input is expected to be a very slow process in aqueous environments.

Photodegradation, the breakdown of a molecule by light, can be a more significant abiotic degradation pathway for aromatic compounds in sunlit surface waters. The absorption of UV radiation can lead to the excitation of the molecule and subsequent cleavage of the carbon-halogen bonds. The specific wavelengths at which this compound absorbs light and its quantum yield for photodegradation would be necessary to determine its photochemical fate. Studies on other halogenated aromatic compounds have shown that photodegradation can lead to dehalogenation and the formation of hydroxylated derivatives.

Application as Environmental Tracers in Geological Systems

Certain halogenated benzoic acids, particularly fluorinated ones, have been successfully used as environmental tracers in hydrological and geological studies. Their utility stems from their conservative nature in many subsurface environments, meaning they move with water flow without significant retardation by sorption to aquifer materials or rapid degradation.

Fluorobenzoates are particularly well-suited as tracers because of their low natural background concentrations in the environment and the availability of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for their detection at very low levels. The use of a suite of different fluorobenzoate isomers allows for multi-tracer tests, where different parcels of water can be uniquely labeled and tracked simultaneously.

While there is no specific literature detailing the use of this compound as an environmental tracer, its properties suggest it could be a candidate. The presence of both fluorine and chlorine could potentially be used to create a unique tracer signature. However, its suitability would depend on a thorough evaluation of its transport and fate characteristics in the specific geological system of interest. Key factors to consider would be its potential for sorption to aquifer sediments and its biodegradability under the prevailing subsurface conditions. If the compound is found to be sufficiently mobile and persistent over the timescale of a tracer test, it could be a valuable tool for tracking water movement and transport processes in geological formations.

Q & A

Q. What are the established methods for synthesizing Sodium 4-chloro-3-fluorobenzoate, and how do purity thresholds impact experimental reproducibility?

this compound is typically synthesized via hydrolysis of its ester precursors (e.g., Ethyl 4-chloro-3-fluorobenzoate) under basic conditions. A critical step involves ensuring the absence of residual halides or unreacted starting materials, which can interfere with downstream applications. Purity thresholds (>97% by HPLC/GC) are essential for reproducibility, as impurities may skew reactivity in coupling reactions or biological assays . For example, residual solvents or byproducts like 3-bromo-4-chlorobenzoic acid analogs (common in halogenated benzoate syntheses) must be rigorously excluded via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

Key techniques include:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., distinguishing chloro and fluoro groups at positions 3 and 4).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M-Na]⁻ at m/z 189.5 for C₇H₃ClFNaO₂).
  • FT-IR : Absorbance bands near 1680 cm⁻¹ (C=O stretching) and 1250 cm⁻¹ (C-F stretching). Conflicting data, such as discrepancies in fluorine chemical shifts, should be cross-referenced with databases like NIST Standard Reference Data, which provide validated spectral libraries for halogenated aromatics .

Q. What are the solubility properties of this compound in common solvents, and how do they influence reaction design?

The compound is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but sparingly soluble in water or nonpolar solvents. This solubility profile necessitates the use of phase-transfer catalysts for aqueous reactions or sonication-assisted dissolution for homogeneous conditions. For example, in Suzuki-Miyaura couplings, DMF is preferred to stabilize the sodium carboxylate intermediate .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders (H335 risk).
  • Waste Disposal : Halogenated waste must be segregated and treated by certified facilities to prevent environmental release of persistent organic pollutants .

Advanced Research Questions

Q. How does the electronic effect of the 4-chloro-3-fluoro substitution influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing Cl and F groups activate the aromatic ring toward nucleophilic substitution but deactivate it toward electrophilic reactions. Density Functional Theory (DFT) studies suggest the meta- and para-positions relative to the carboxylate group are most reactive for Pd-catalyzed couplings. Experimental validation via Heck or Ullmann reactions with iodobenzene derivatives can confirm computational predictions .

Q. What strategies mitigate decomposition of this compound under elevated temperatures or acidic conditions?

Thermal stability studies (TGA/DSC) indicate decomposition above 200°C, releasing HF and Cl⁻. To prevent degradation:

  • Use buffered solutions (pH 7–9) to avoid acid-catalyzed decarboxylation.
  • Store at 0–6°C in airtight containers to minimize hygroscopicity-driven side reactions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, solvent choice). A systematic approach includes:

  • Dose-Response Curves : Validate activity across multiple concentrations.
  • Control Experiments : Rule out solvent toxicity (e.g., DMSO concentrations >1% may artifactually inhibit growth).
  • Structural Analog Comparison : Benchmark against analogs like 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid to isolate substituent effects .

Q. What computational tools are recommended for modeling the interaction of this compound with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can predict binding affinities to enzymes like COX-2 or acetylcholinesterase. Key parameters include partial charge calculations (via Gaussian) for the carboxylate anion and halogen-bonding interactions .

Methodological Guidance for Data Contradictions

Q. How should researchers address inconsistencies in reported synthetic yields for this compound?

Yield variations (>50–85%) may stem from:

  • Purification Methods : Column chromatography vs. recrystallization.
  • Starting Material Quality : Ensure ethyl ester precursors (e.g., Ethyl 4-chloro-3-fluorobenzoate) are ≥97% pure .
  • Reaction Scale : Milligram-scale syntheses often suffer from lower yields due to surface adsorption losses.

Q. What analytical workflows validate the absence of isomeric impurities in this compound batches?

Combine orthogonal methods:

  • HPLC with PDA Detection : Resolve isomers like 2-chloro-5-fluorobenzoate using C18 columns (acetonitrile/water gradient).
  • ²⁹Si NMR (for silylated derivatives) : Differentiate positional isomers via distinct Si-O coupling patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.